4-[5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-yl]-13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
Overview
Description
The compound 2-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}-9-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including a nitro group, a pyrazole ring, a furan ring, and a trifluoromethyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}-9-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one structure, followed by the introduction of the furan, pyrazole, and trifluoromethyl groups through a series of substitution and coupling reactions. The nitro group is introduced via nitration, and the final product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}-9-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4(1H)-one: can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The furan and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may require catalysts such as palladium or copper, depending on the specific reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional carbonyl or hydroxyl groups.
Scientific Research Applications
2-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}-9-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4(1H)-one:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its functional groups.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}-9-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar compounds to 2-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}-9-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one include other pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin derivatives with different substituents These compounds may share similar chemical properties but differ in their reactivity and applications due to variations in their functional groups
Properties
IUPAC Name |
4-[5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-yl]-13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N6O4S/c1-8-6-13(21(22,23)24)25-20-14(8)15-17(35-20)19(31)27-18(26-15)12-5-4-11(34-12)7-29-10(3)16(30(32)33)9(2)28-29/h4-6,18,26H,7H2,1-3H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFAIUNEYQLSFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)NC(N3)C4=CC=C(O4)CN5C(=C(C(=N5)C)[N+](=O)[O-])C)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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